Superior Hydrolytic Efficiency Compared to L-Alanine-β-Naphthylamide in Prolyl Aminopeptidase Assays
In a comparative substrate profiling study, the prolyl aminopeptidase His6-PipA exhibited a relative activity of 100.0 ± 0.7 with L-proline-β-naphthylamide. In contrast, its activity on L-alanine-β-naphthylamide was only 34.5 ± 2.6 [1]. This demonstrates a substantial 2.9-fold difference in catalytic efficiency favoring the proline-specific substrate.
| Evidence Dimension | Enzymatic Relative Activity |
|---|---|
| Target Compound Data | 100.0 ± 0.7 |
| Comparator Or Baseline | L-Alanine-β-naphthylamide: 34.5 ± 2.6 |
| Quantified Difference | ~2.9-fold higher activity |
| Conditions | In vitro assay with purified His6-PipA enzyme; activity measured in relative fluorescence units/min/mg protein |
Why This Matters
This ensures high assay sensitivity and a strong signal-to-noise ratio, which is critical for accurately measuring low-abundance enzyme activities.
- [1] PMC6856320, Table 1. Naphthylamide substrate results... with His6-PipA with l-proline-β-naphthylamide as substrate. View Source
